1-(3-Bromopropyl)-2,4-dimethylbenzene 1-(3-Bromopropyl)-2,4-dimethylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18150654
InChI: InChI=1S/C11H15Br/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C11H15Br
Molecular Weight: 227.14 g/mol

1-(3-Bromopropyl)-2,4-dimethylbenzene

CAS No.:

Cat. No.: VC18150654

Molecular Formula: C11H15Br

Molecular Weight: 227.14 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-2,4-dimethylbenzene -

Specification

Molecular Formula C11H15Br
Molecular Weight 227.14 g/mol
IUPAC Name 1-(3-bromopropyl)-2,4-dimethylbenzene
Standard InChI InChI=1S/C11H15Br/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8H,3-4,7H2,1-2H3
Standard InChI Key PDLBESALMZGKQX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CCCBr)C

Introduction

Structural and Physicochemical Properties

1-(3-Bromopropyl)-2,4-dimethylbenzene consists of a benzene ring substituted with two methyl groups at the 2- and 4-positions and a 3-bromopropyl chain at the 1-position. The bromine atom at the terminal carbon of the propyl chain enhances its electrophilicity, facilitating participation in substitution reactions. Key physicochemical properties are summarized below:

PropertyValue/DescriptionSource
Molecular FormulaC11H15Br\text{C}_{11}\text{H}_{15}\text{Br}
Molecular Weight227.14 g/mol
IUPAC Name1-(3-bromopropyl)-2,4-dimethylbenzene
Boiling PointNot explicitly reported
Density~1.27 g/cm³ (estimated for analogs)
SolubilityLikely soluble in organic solvents

Discrepancies in molecular formula reporting (e.g., C9H11Br\text{C}_9\text{H}_{11}\text{Br} in some sources) may arise from variations in structural interpretation. The compound’s moderate polarity, derived from the bromine atom and hydrophobic aromatic ring, influences its solubility and reactivity.

Synthesis and Manufacturing

The synthesis of 1-(3-Bromopropyl)-2,4-dimethylbenzene typically involves bromination or alkylation strategies. A common approach is the bromination of 1-(3-hydroxypropyl)-2,4-dimethylbenzene using hydrobromic acid (HBr\text{HBr}) or phosphorus tribromide (PBr3\text{PBr}_3) under controlled conditions. Alternatively, Friedel-Crafts alkylation of 2,4-dimethylbenzene with 1-bromo-3-chloropropane in the presence of a Lewis catalyst (e.g., AlCl3\text{AlCl}_3) may yield the target compound .

Reaction conditions such as temperature (typically 0–50°C), solvent (e.g., dichloromethane or ether), and reaction time (4–12 hours) are optimized to maximize yield and purity. Post-synthesis purification often involves column chromatography or recrystallization.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom in 1-(3-Bromopropyl)-2,4-dimethylbenzene acts as a leaving group, enabling SN2 reactions with nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium azide (NaN3\text{NaN}_3) produces 1-(3-azidopropyl)-2,4-dimethylbenzene, a precursor for click chemistry applications.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures, leveraging the aryl bromide moiety. Such reactions are pivotal in synthesizing complex molecules for pharmaceuticals and agrochemicals .

Comparison with Structural Analogs

The compound’s reactivity and applications differ significantly from analogs such as 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3) and 2-(3-bromopropoxy)-1,4-dimethylbenzene (CAS 3245-55-4). Key distinctions include:

CompoundFunctional GroupMolecular WeightPrimary Use
1-(3-Bromopropyl)-2,4-dimethylbenzeneBromopropyl227.14 g/molCross-coupling reactions
2-(3-Bromopropoxy)-1,3-dimethylbenzeneBromopropoxy243.14 g/molEther synthesis
2-(3-bromopropoxy)-1,4-dimethylbenzeneBromopropoxy243.14 g/molPolymer intermediates

The absence of an ether linkage in 1-(3-Bromopropyl)-2,4-dimethylbenzene reduces its polarity compared to bromopropoxy analogs, impacting solubility and reaction kinetics .

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